molecular formula C15H22O9 B169981 (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 125288-25-7

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B169981
CAS No.: 125288-25-7
M. Wt: 346.33 g/mol
InChI Key: YBNSHGZGFVJIGM-VVSAWPALSA-N
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Description

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol is a natural product found in Salacia chinensis, Syzygium levinei, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involving this compound focuses on its synthesis and chemical properties. For instance, Liu et al. (2008) developed a convenient approach for the preparation of a structurally similar compound, demonstrating the potential for creating complex molecules using this compound as a base (Liu, Li, Lu, & Miao, 2008). Similarly, Liu et al. (2010) and Liu et al. (2008) worked on novel approaches to synthesize derivatives, highlighting the compound's versatility in chemical synthesis (Liu, Li, Li, Yang, & Lu, 2010); (Liu, Li, & Lu, 2008).

Crystallography and Structural Analysis

Research has also been conducted on the crystallographic properties of similar compounds. For example, Liu et al. (2012) isolated a disaccharide from Tremella fuciformis, studying its molecular structure and hydrogen bonding patterns (Liu, Yan, Song, Gou, & Chen, 2012). This type of research is crucial for understanding the physical and chemical properties of such compounds.

Synthesis of Novel Compounds

Additionally, researchers like Hijji et al. (2021) have explored the synthesis of new compounds using derivatives, further emphasizing the utility of this compound in creating novel chemical entities (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).

Environmental and Catalytic Applications

Aghazadeh and Nikpassand (2019) utilized a derivative in the synthesis of a nanocatalyst, demonstrating the compound's potential in eco-friendly processes and materials science (Aghazadeh & Nikpassand, 2019).

Pharmacological Research

While excluding specific drug use, dosage, and side effects, it's worth noting that compounds like bergenin, which have a similar molecular structure, have been studied for various pharmacological activities (Ye, Sun, & Pan, 2004).

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c1-20-7-4-8(21-2)14(9(5-7)22-3)24-15-13(19)12(18)11(17)10(6-16)23-15/h4-5,10-13,15-19H,6H2,1-3H3/t10-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNSHGZGFVJIGM-VVSAWPALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol

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